molecular formula C19H19NO4 B2548034 (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 1164526-26-4

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2548034
CAS No.: 1164526-26-4
M. Wt: 325.364
InChI Key: LGVPGNXEZJDHJJ-BOPFTXTBSA-N
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Description

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound featuring a furan ring, a benzofuran core, and a piperidine moiety

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its efficacy and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the furan and piperidine groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, improving reaction efficiency, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The piperidine moiety can be substituted with other amine groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the furan ring may produce a tetrahydrofuran derivative.

Mechanism of Action

The mechanism of action of (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
  • (2Z)-2-[(furan-2-yl)methylidene]-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Uniqueness

Compared to similar compounds, (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one stands out due to the presence of both the furan and piperidine moieties. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-7-6-14-18(22)17(11-13-5-4-10-23-13)24-19(14)15(16)12-20-8-2-1-3-9-20/h4-7,10-11,21H,1-3,8-9,12H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPGNXEZJDHJJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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